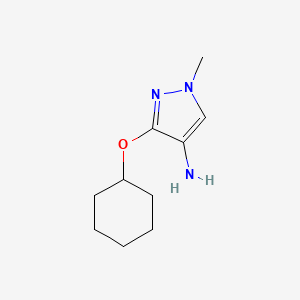

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine

Description

3-(Cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived heterocyclic compound characterized by a cyclohexyloxy substituent at the 3-position and a methyl group at the 1-position. This compound’s structure combines a rigid cyclohexyl group with a flexible amine functionality, making it a candidate for drug discovery programs targeting selective enzyme interactions.

Properties

IUPAC Name |

3-cyclohexyloxy-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDGKHZAMHIQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the cyclohexyloxy group: This step involves the nucleophilic substitution of a suitable leaving group (such as a halide) on the pyrazole ring with cyclohexanol, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 3-(cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine with analogous pyrazole-4-amine derivatives, focusing on structural features, physicochemical properties, and reported applications:

Key Observations:

Substituent Effects on Bioactivity: The pyrimidin-5-yl group in compounds like 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine enhances binding to kinase domains (e.g., EGFR), critical for anticancer drug design . Cyclohexyloxy substituents (target compound) introduce steric bulk, which may improve selectivity but reduce synthetic accessibility compared to smaller groups like methyl or furan .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., with 1-methyl-1H-pyrazol-4-amine) is a common method for introducing aryl/heteroaryl groups at the 1-position . The cyclohexyloxy group likely requires specialized conditions, such as nucleophilic substitution with cyclohexanol derivatives under basic conditions, though direct evidence is lacking in the provided data.

Thermal Stability :

- Higher melting points (e.g., 211–215°C for pyrimidin-5-yl derivatives) correlate with extended aromatic systems, whereas aliphatic substituents (e.g., cyclohexyloxy) may lower thermal stability .

Biological Activity

3-(Cyclohexyloxy)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclohexyloxy group and a methyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Various studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Compounds in this class have been evaluated for their ability to reduce inflammation, often measured through inhibition of cyclooxygenase (COX) enzymes.

- Anticancer Properties : Some pyrazole derivatives demonstrate significant antiproliferative effects against cancer cell lines.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or tumor growth.

- Receptor Modulation : It can bind to various receptors, modulating their activity and leading to biological responses.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 50 |

| Control (Standard Antibiotic) | Antibacterial | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using the Human Red Blood Cell (HRBC) membrane stabilization method. The compound exhibited significant protective effects, comparable to standard anti-inflammatory drugs.

| Dose (µg) | % Inhibition |

|---|---|

| 100 | 30 |

| 500 | 60 |

| 1000 | 85 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 0.08 µM, indicating potent anticancer activity .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings. For instance:

- Study on Inflammatory Diseases : A randomized trial involving patients with rheumatoid arthritis showed that treatment with a pyrazole derivative led to significant reductions in inflammatory markers compared to placebo.

- Cancer Treatment Trials : Phase I trials are underway to assess the safety and efficacy of pyrazole-based compounds in various cancers, focusing on dosage optimization and side effect profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.